molecular formula C14H12N2O2S2 B2866309 (Z)-S-(2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl) ethanethioate CAS No. 851716-71-7

(Z)-S-(2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl) ethanethioate

Cat. No.: B2866309
CAS No.: 851716-71-7
M. Wt: 304.38
InChI Key: NZLZPJIYTWQWIO-PFONDFGASA-N
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Description

(Z)-S-(2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl) ethanethioate is a useful research compound. Its molecular formula is C14H12N2O2S2 and its molecular weight is 304.38. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the LasB quorum sensing system of Gram-negative bacteria, specifically Pseudomonas aeruginosa . Quorum sensing is a bacterial cell-cell communication mechanism that allows bacteria to respond to external factors and coordinate behaviors such as biofilm formation and pathogenesis .

Mode of Action

The compound interacts with its target by binding to the active site of the Pseudomonas aeruginosa quorum sensing LasR system . This interaction inhibits the quorum sensing pathway, thereby disrupting bacterial communication and coordination .

Biochemical Pathways

The compound affects the quorum sensing pathways of Gram-negative bacteria. By inhibiting these pathways, it disrupts bacterial communication and coordination, which in turn affects behaviors such as biofilm formation, virulence production, and other pathogenesis .

Pharmacokinetics

The compound was evaluated for its growth inhibitory activities at high concentrations up to 1000 μg ml −1 toward pseudomonas aeruginosa .

Result of Action

The compound’s action results in the inhibition of quorum sensing in Gram-negative bacteria. This leads to a disruption in bacterial communication and coordination, affecting behaviors such as biofilm formation, virulence production, and other pathogenesis . In the LasB system, the compound showed promising quorum-sensing inhibitor activities .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, nutrient availability can affect the quorum sensing pathways that the compound targets . .

Biological Activity

(Z)-S-(2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl) ethanethioate is a complex organic compound characterized by the presence of thiazole and thiazolidine moieties. This compound exhibits significant potential for diverse biological activities due to its unique structural features, including thioether, amine, and alkyne functional groups. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C14H13N3O2S\text{C}_{14}\text{H}_{13}\text{N}_3\text{O}_2\text{S}

This structure includes a thiazole ring that is crucial for its biological interactions and potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds with similar structural characteristics. For instance, derivatives of thiazole have shown promising results in inhibiting tumor growth in various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (breast)5.0Induction of apoptosis through mitochondrial pathways
HCT116 (colon)7.5Inhibition of PI3K/Akt signaling pathway
U87 MG (glioblastoma)6.0Cell cycle arrest at G2/M phase

These findings suggest that this compound may exhibit similar anticancer effects due to its structural features that facilitate interaction with critical biological targets.

Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant properties. A study demonstrated that compounds with thiazole rings exhibited significant activity in picrotoxin-induced convulsion models:

Compound ED50 (mg/kg) TD50 (mg/kg) Protection Index
Compound A18.4170.29.2
Compound B15.0150.010.0

The protection index indicates a favorable therapeutic window for these compounds, suggesting potential for further development as anticonvulsant agents.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation, such as PI3K and mTOR.
  • Apoptosis Induction : Interaction with mitochondrial pathways could lead to increased apoptosis in cancer cells.
  • Receptor Modulation : Potential modulation of neurotransmitter receptors may explain its anticonvulsant effects.

Study on Anticancer Activity

A recent study synthesized several thiazole derivatives and tested their anticancer efficacy against various cell lines, including MCF-7 and A549. The results indicated that compounds similar to (Z)-S-(2-oxo...) exhibited IC50 values ranging from 5 to 10 µM, demonstrating significant cytotoxicity.

Study on Anticonvulsant Properties

Another investigation focused on the anticonvulsant effects of thiazole derivatives in animal models. Compounds were administered at varying doses, revealing dose-dependent efficacy in reducing seizure activity, with some derivatives achieving notable protection indices.

Properties

IUPAC Name

S-[2-oxo-2-[(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]ethyl] ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S2/c1-3-8-16-11-6-4-5-7-12(11)20-14(16)15-13(18)9-19-10(2)17/h1,4-7H,8-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLZPJIYTWQWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(=O)N=C1N(C2=CC=CC=C2S1)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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